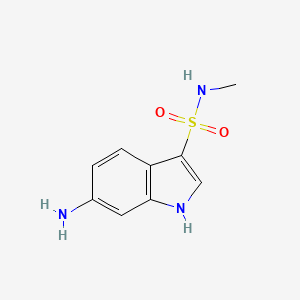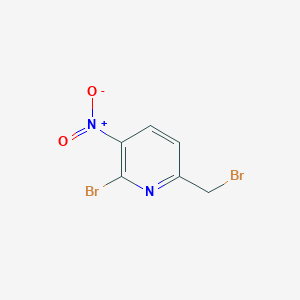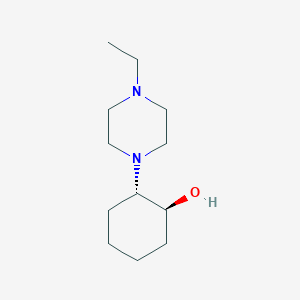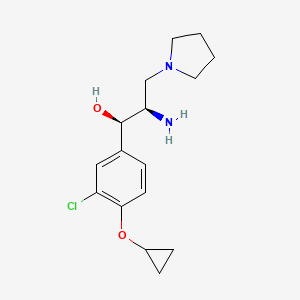
4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound that features a unique structure combining phenyl, pyridine, and prop-2-ynoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the compound. For example, the synthesis might involve the reaction of 4-prop-2-ynoxyphenyl with dipyridin-2-ylpyridine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-prop-2-ynoxyphenyl)methanamine
- 4-(4-prop-2-ynoxyphenyl)benzonitrile
- (4-prop-2-ynoxyphenyl)boronic acid, pinacol ester
Uniqueness
4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of phenyl, pyridine, and prop-2-ynoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H17N3O |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-(4-prop-2-ynoxyphenyl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C24H17N3O/c1-2-15-28-20-11-9-18(10-12-20)19-16-23(21-7-3-5-13-25-21)27-24(17-19)22-8-4-6-14-26-22/h1,3-14,16-17H,15H2 |
InChI Key |
ADDFXISMTDLQMD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-((iodocarbonyl)oxy)-2-phenylpropanoate](/img/structure/B13352872.png)






![(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13352932.png)
![2-[(3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl]-1(2H)-phthalazinone](/img/structure/B13352934.png)

![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)
